4-(4-Nitroanilino)phenol
Description
4-(4-Nitroanilino)phenol is an organic compound characterized by its molecular structure, which includes a nitro group (-NO2) and an amino group (-NH2) attached to a benzene ring
Properties
IUPAC Name |
4-(4-nitroanilino)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-12-7-3-10(4-8-12)13-9-1-5-11(6-2-9)14(16)17/h1-8,13,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFBUUIATYUJSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC=C(C=C2)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406342 | |
| Record name | 4-(4-Nitroanilino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16078-86-7 | |
| Record name | 4-(4-Nitroanilino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Nitroanilino)phenol typically involves the nitration of aniline followed by a coupling reaction. The nitration process introduces the nitro group to the benzene ring, while the coupling reaction attaches the amino group to the phenol moiety. Reaction conditions include the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product formation.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes. Advanced chemical reactors and continuous flow processes are employed to maintain consistent quality and yield. Safety measures are strictly followed to handle the reactive intermediates and byproducts.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Nitroanilino)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like iron powder or hydrogen gas are employed.
Substitution: Halogenation reactions are carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Produces nitrophenols and other oxidized derivatives.
Reduction: Yields aminophenols and other reduced forms.
Substitution: Results in halogenated derivatives of the compound.
Scientific Research Applications
4-(4-Nitroanilino)phenol finds applications in various scientific fields:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in biochemical assays and as a reagent in molecular biology research.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(4-Nitroanilino)phenol exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group and amino group play crucial roles in its reactivity and biological activity. The compound may act as an antioxidant, radical scavenger, or enzyme inhibitor, depending on the context of its application.
Comparison with Similar Compounds
4-Nitroaniline
3-Nitroaniline
2-Nitroaniline
4-Chloro-3-nitroaniline
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Biological Activity
4-(4-Nitroanilino)phenol, also known as p-nitroaniline phenol, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article explores the biological activity of this compound, including its biochemical properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H10N2O3, characterized by a nitro group (-NO2) attached to an aniline moiety connected to a phenolic structure. The presence of both the nitro group and the hydroxyl group contributes to its unique chemical reactivity and biological interactions.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. A study demonstrated that this compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging tests. Results show that the compound can scavenge free radicals effectively, suggesting its role in protecting cells from oxidative stress.
Enzyme Inhibition
This compound has been reported to inhibit certain enzymes, including:
- Aldose Reductase : This enzyme plays a critical role in glucose metabolism and is implicated in diabetic complications. Inhibition of aldose reductase by this compound may provide a therapeutic strategy for managing diabetes-related conditions.
- Monoamine Oxidase (MAO) : The compound has shown potential as an MAO inhibitor, which can influence neurotransmitter levels in the brain and may have implications for treating mood disorders.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS), which can modulate cellular signaling pathways.
Case Studies and Research Findings
-
Antimicrobial Study :
- A study published in the Journal of Antimicrobial Chemotherapy reported that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
- Antioxidant Activity :
- Enzyme Inhibition :
Toxicological Considerations
While this compound shows promising biological activities, it is essential to consider its toxicity profile. Studies have reported cytotoxic effects at higher concentrations, necessitating further investigation into its safety and therapeutic index.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
